

# FTI-2148 In Vivo Application Notes and Protocols for Mouse Models

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## Compound of Interest

Compound Name: FTI-2148

Cat. No.: B1674167

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These application notes provide a comprehensive overview of the in vivo use of **FTI-2148**, a dual farnesyltransferase (FTase) and geranylgeranyltransferase I (GGTase I) inhibitor, in various mouse models of cancer. The following sections detail reported dosages, administration protocols, and the underlying signaling pathways affected by this compound.

## Quantitative Data Summary

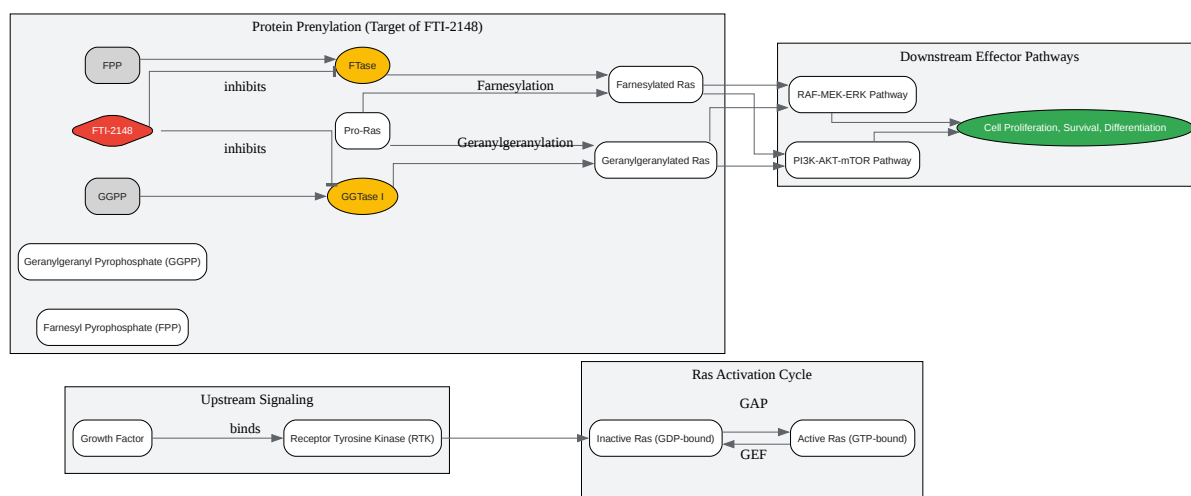
The following tables summarize the quantitative data from preclinical studies involving **FTI-2148** administration in mouse models.

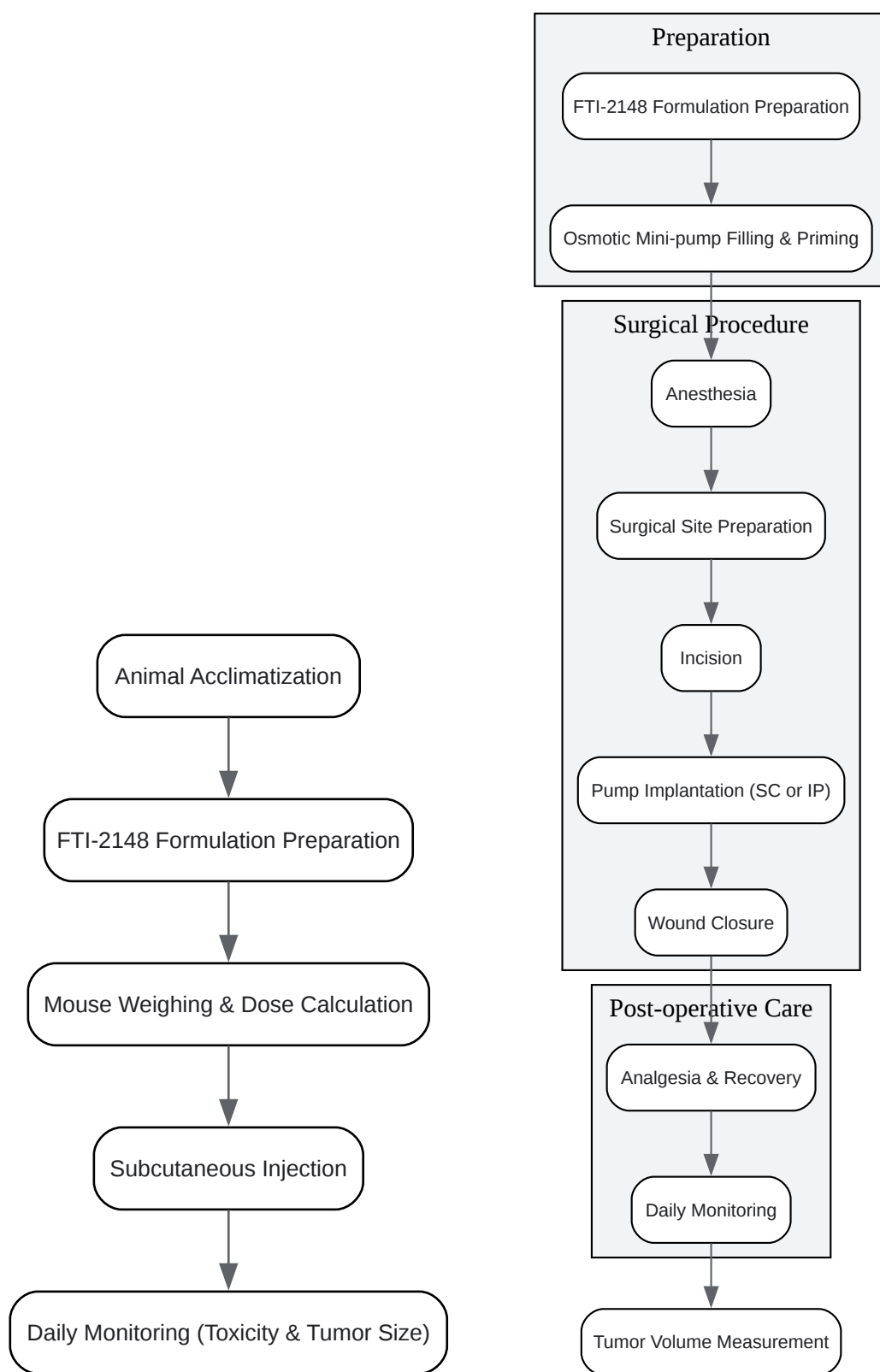
Table 1: **FTI-2148** Dosage and Administration in Mouse Cancer Models

Mouse Model	Dosage	Administration Route	Treatment Schedule	Outcome
ras Transgenic Breast Cancer	100 mg/kg/day	Subcutaneous (SC) injection	14 days	Induced regression of mammary carcinomas by $87 \pm 3\%$ <a href="#">[1]</a>
ras Transgenic Breast Cancer	100 mg/kg/day	Subcutaneous (SC) injection	4 days	Resulted in 85-88% inhibition of FTase activity in breast tumors with no inhibition of GGTase I <a href="#">[1]</a>
Human Xenograft Nude Mouse Model	25 mg/kg/day	Subcutaneous (SC) mini-pump	14 days	Inhibited tumor growth by 77% <a href="#">[1]</a> <a href="#">[2]</a>
Human Lung Adenocarcinoma A-549 Xenograft	25 or 50 mg/kg/day	Intraperitoneal (IP) mini-pump	Started on day 15, stopped on day 45, and restarted on days 53-83	Inhibited tumor growth by 91% <a href="#">[1]</a> <a href="#">[2]</a>

## Signaling Pathway

**FTI-2148** is a potent inhibitor of farnesyltransferase (FTase) and, to a lesser extent, geranylgeranyltransferase I (GGTase I). These enzymes are crucial for the post-translational modification of several proteins, most notably members of the Ras superfamily of small GTPases. This modification, known as prenylation, involves the attachment of either a farnesyl or a geranylgeranyl isoprenoid tail to a cysteine residue at the C-terminus of the target protein. Prenylation is essential for the proper membrane localization and subsequent activation of these signaling proteins. By inhibiting FTase and GGTase I, **FTI-2148** prevents the prenylation of key oncogenic proteins like Ras, thereby disrupting their downstream signaling cascades that are critical for cell proliferation, survival, and differentiation.





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## References

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